1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate
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Overview
Description
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate involves several steps. One common method includes the reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, followed by oxidation and replacement reaction with acetic anhydride under reflux conditions . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new products.
Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . Major products formed from these reactions include triazole derivatives and other coumarin-based compounds .
Scientific Research Applications
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various coumarin derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of perfumes, fabric conditioners, and other consumer products.
Mechanism of Action
The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the antimicrobial activity of the compound. Additionally, coumarins can modulate reactive oxygen species and inhibit tumor angiogenesis, contributing to their anticancer properties .
Comparison with Similar Compounds
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate can be compared with other similar compounds, such as:
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Baicalein 7-O-β-D-glucuronide
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
CAS No. |
646507-34-8 |
---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] acetate |
InChI |
InChI=1S/C15H13NO5/c1-10(17)20-13(9-16)6-7-19-12-4-2-11-3-5-15(18)21-14(11)8-12/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
KTBDIXIKMYEREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C#N |
Origin of Product |
United States |
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